4-Bromo-7-iodo-1H-indazole

Immuno-Oncology Enzyme Inhibition Medicinal Chemistry

Researchers targeting IDO1 require orthogonally reactive indazole scaffolds for sequential C7-then-C4 diversification. This compound solves this with: - Chemoselective Suzuki coupling at C7-iodo, then Buchwald-Hartwig amination at C4-bromo, enabling rapid 4,7-disubstituted library synthesis. - Directly measured IDO1 IC50 of 1600 nM, providing a reproducible baseline for SAR-driven nanomolar inhibitor optimization. - High-purity 97% solid, available with lead times as short as 8 weeks for immediate global delivery.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1449008-23-4
Cat. No. B1377932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-iodo-1H-indazole
CAS1449008-23-4
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)C=NN2)I
InChIInChI=1S/C7H4BrIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
InChIKeyXRIPZGWTZPVRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-iodo-1H-indazole (CAS 1449008-23-4): A Strategic Dual-Halogenated Scaffold for Divergent Synthesis and IDO1-Focused Drug Discovery


4-Bromo-7-iodo-1H-indazole (CAS 1449008-23-4) is a heterobifunctional indazole building block featuring orthogonal halogen substituents at the C4 (bromine) and C7 (iodine) positions of the fused bicyclic core . This precise substitution pattern confers unique reactivity for sequential, site-selective cross-coupling transformations, enabling the modular construction of complex, polysubstituted indazole libraries [1]. Beyond its synthetic utility, this specific dihalogenated regioisomer has been directly evaluated for inhibition of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, positioning it as a valuable tool for both chemical biology and medicinal chemistry campaigns [2].

Critical Differentiation: Why 4-Bromo-7-iodo-1H-indazole (CAS 1449008-23-4) Cannot Be Interchanged with Other Haloindazoles


Substituting 4-Bromo-7-iodo-1H-indazole with mono-halogenated (e.g., 4-bromo-1H-indazole, 7-iodo-1H-indazole) or alternative dihalogenated indazole regioisomers (e.g., 3-bromo-7-iodo-1H-indazole) compromises both synthetic utility and target-specific biological activity. The unique C4-Br/C7-I pattern provides orthogonal reactivity for palladium-catalyzed cross-couplings, with the C7-iodo substituent exhibiting superior oxidative addition kinetics compared to the C4-bromo group, enabling a predictable sequence of functionalization that is impossible to replicate with symmetrical dihalides or mono-halogenated variants [1]. Critically, the precise regioisomeric arrangement (4-Br/7-I versus 3-Br/7-I) can lead to divergent biological outcomes, as seen in IDO1 inhibition assays where subtle changes in substitution profoundly affect potency [2]. This document provides the quantitative evidence required to justify the specific selection of this compound for procurement.

Procurement-Grade Evidence: Quantifying the Differential Performance of 4-Bromo-7-iodo-1H-indazole (CAS 1449008-23-4)


Evidence Dimension 1: IDO1 Enzymatic Inhibition Potency

4-Bromo-7-iodo-1H-indazole was directly evaluated for its ability to inhibit recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) in a biochemical assay, demonstrating an IC50 value of 1600 nM [1]. This is in contrast to more potent, structurally elaborated C3-substituted 1H-indazole derivatives from the same study (e.g., 5a, IC50 = 720 nM; 5d, IC50 = 770 nM), which are comparators that illustrate the baseline activity of the unsubstituted core and the potency gains achievable through further functionalization [2]. Mono-halogenated analog 4-bromo-1H-indazole is reported to have an IDO1 IC50 >2500 nM, establishing the 4-bromo-7-iodo scaffold as a more active starting point for inhibitor design [3].

Immuno-Oncology Enzyme Inhibition Medicinal Chemistry IDO1

Evidence Dimension 2: Orthogonal Cross-Coupling Reactivity (C-I vs. C-Br Selectivity)

The C7-iodo substituent of 4-Bromo-7-iodo-1H-indazole is a far superior leaving group for palladium-catalyzed cross-coupling compared to the C4-bromo substituent, enabling highly chemoselective transformations [1]. In the context of Suzuki-Miyaura coupling, the C7 position can be selectively arylated under standard conditions (e.g., Pd(PPh3)4, K2CO3, 80°C) while leaving the C4-bromo group intact for subsequent derivatization . This orthogonal reactivity is a key differentiator from symmetrical dihaloindazoles (e.g., 4,7-dibromo-1H-indazole or 4,7-dichloro-1H-indazole), which cannot achieve the same level of site-selective control and are prone to forming complex mixtures of mono- and bis-coupled products under identical reaction conditions [2].

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Sequential Functionalization

Evidence Dimension 3: Physical Property Profile for Advanced Synthesis

4-Bromo-7-iodo-1H-indazole possesses a molecular weight of 322.93 g/mol and a calculated boiling point of 407.0±25.0 °C at 760 mmHg, with a density of 2.4±0.1 g/cm³ [1]. This contrasts with the simpler mono-iodinated analog, 7-iodo-1H-indazole (MW: 244.03 g/mol), and the symmetrical dichloro analog, 4,7-dichloro-1H-indazole (MW: 187.03 g/mol, Boiling Point: ~333.8 °C) [2]. The higher molecular weight and density, a direct consequence of the heavy bromine and iodine substituents, impact handling, solubility, and purification characteristics, particularly in large-scale synthetic applications.

Physicochemical Properties Process Chemistry Synthetic Planning

Evidence Dimension 4: Availability and Purity Specifications

4-Bromo-7-iodo-1H-indazole is commercially available from reputable vendors with a standard purity specification of 97% . This contrasts with many other specialized haloindazole building blocks, which are often only available as custom synthesis items with long lead times or in lower purities. For instance, the structurally related 4,7-dibromo-1H-indazole (CAS 1316273-52-5) is less widely stocked and may require longer procurement cycles . The consistent availability of 4-Bromo-7-iodo-1H-indazole at a defined high purity ensures reproducibility and reliability in both small-scale medicinal chemistry efforts and larger library synthesis programs.

Chemical Sourcing Analytical Chemistry Compound Management

Defined Applications for 4-Bromo-7-iodo-1H-indazole (CAS 1449008-23-4) Derived from Quantitative Evidence


Modular Synthesis of C7-Aryl, C4-Bromo Indazole Libraries via Chemoselective Suzuki-Miyaura Coupling

This scenario directly leverages the orthogonal reactivity of the C7-iodo group. In a first synthetic step, 4-Bromo-7-iodo-1H-indazole undergoes chemoselective Suzuki-Miyaura cross-coupling with an aryl or heteroaryl boronic acid at the C7 position, leaving the C4-bromo substituent untouched. This yields a C7-arylated-4-bromo-1H-indazole intermediate. The C4-bromo handle can then be engaged in a subsequent, distinct palladium-catalyzed transformation (e.g., Buchwald-Hartwig amination, Suzuki coupling with a different boronic acid, or C-S coupling), providing rapid access to a diverse library of 4,7-disubstituted indazoles with two different vectors for molecular diversity [1].

Hit-to-Lead Optimization for IDO1 Inhibitor Programs

Researchers can use 4-Bromo-7-iodo-1H-indazole as a defined starting point for structure-activity relationship (SAR) studies targeting IDO1. The compound itself has a measurable IDO1 IC50 of 1600 nM [2]. By performing the modular synthetic transformations described above, medicinal chemists can introduce substituents at the C4 and C7 positions and then quantify the impact on IDO1 inhibition potency relative to the 1600 nM baseline [3]. This provides a rational path to improve upon the initial activity, moving from a micromolar to a nanomolar inhibitor, as demonstrated by optimized C3-substituted analogs in the same class [3].

Synthesis of Unnatural Amino Acid Precursors for Chemical Biology

The indazole core is a known bioisostere for phenol and indole. 4-Bromo-7-iodo-1H-indazole can serve as a key intermediate for the synthesis of conformationally constrained, unnatural amino acid analogs. The orthogonal halogen handles allow for sequential introduction of an amino acid side chain mimic (via C7 coupling) and a group to modulate physicochemical properties (via C4 coupling). The resulting molecules can be incorporated into peptides or used as small-molecule probes to study protein-protein interactions where the indazole replaces a native aromatic residue, offering distinct binding and pharmacokinetic properties [4].

Preparation of Advanced Materials and Ligands for Catalysis

Beyond medicinal chemistry, 4-Bromo-7-iodo-1H-indazole is a valuable precursor for the synthesis of functional organic materials. The sequential cross-coupling strategy can be used to install electronically diverse aromatic groups, creating donor-acceptor systems for organic electronics or metal-chelating ligands for homogeneous catalysis. The predictable and efficient synthesis enabled by the orthogonal halogens ensures access to well-defined, complex structures that are difficult to obtain via other routes, making it a strategic choice for materials discovery [1].

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